molecular formula C7H9NS B12879365 4-(Aminomethyl)benzenethiol

4-(Aminomethyl)benzenethiol

Cat. No.: B12879365
M. Wt: 139.22 g/mol
InChI Key: HALYSFYBJQPLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    4-(Aminomethyl)benzenethiol: , has the chemical formula and a molecular weight of .

  • It consists of a benzene ring with an amino group (NH₂) and a thiol group (SH) attached to it.
  • The compound is used in various applications due to its unique properties.
  • Properties

    Molecular Formula

    C7H9NS

    Molecular Weight

    139.22 g/mol

    IUPAC Name

    4-(aminomethyl)benzenethiol

    InChI

    InChI=1S/C7H9NS/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2

    InChI Key

    HALYSFYBJQPLOC-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1CN)S

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism is context-dependent, but it often involves interactions with biological targets (e.g., enzymes, receptors).
    • Potential pathways include inhibition, activation, or modulation of specific cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications continue to be explored, and further research may reveal additional uses.

    Biological Activity

    4-(Aminomethyl)benzenethiol, also known as 4-aminobenzenethanethiol, is an organic compound with the molecular formula C₇H₉NS. Its structure features a benzene ring with both an amino group (-NH₂) and a thiol group (-SH) positioned at the para location. This unique arrangement allows for significant biological activity, particularly in the realms of antimicrobial properties and interactions with biomolecules.

    The compound's dual functional groups contribute to its ability to form strong hydrogen bonds, enhancing its reactivity. The thiol group is particularly notable for its role in redox reactions, which are critical in many biological systems. This property makes this compound a versatile intermediate in organic synthesis and a candidate for various biological applications.

    Antimicrobial Properties

    Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of microbial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism of action is believed to involve the interaction of the thiol group with essential microbial enzymes, disrupting their function.

    Interaction with Biomolecules

    The compound's ability to interact with various biomolecules is largely attributed to its thiol and amino functionalities. These interactions can alter protein structure and function, impacting cellular processes. For instance, research has shown that this compound can effectively bind to metal ions and proteins, which may enhance its utility in biosensor technology and drug delivery systems.

    Study on Antiviral Activity

    A study highlighted the potential of 4-(aminomethyl)benzamide derivatives (closely related compounds) as inhibitors against filoviruses such as Ebola and Marburg viruses. These derivatives showed significant antiviral activity with effective concentrations below 10 µM, indicating that similar structural analogs like this compound could also exhibit antiviral properties through structural optimization .

    Structural Optimization for Enhanced Activity

    In another investigation, structural modifications of compounds related to this compound were explored to improve selectivity and potency against specific targets such as acetylcholinesterase (AChE). This research revealed that modifications could lead to enhanced biological activity, paving the way for further studies on this compound's derivatives as potential therapeutic agents .

    Comparative Analysis

    The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

    CompoundStructureUnique Features
    4-Aminothiophenol C₆H₄(NH₂)(SH)Applications in surface chemistry
    2-Aminobenzenethiol C₆H₄(NH₂)(SH)Different reactivity patterns due to position
    3-Aminobenzenethiol C₆H₄(NH₂)(SH)Similar properties but distinct substitution effects
    Benzyl mercaptan C₇H₈SLacks amino functionality but shares thiol properties

    The versatility of this compound stems from its unique combination of functional groups, enabling diverse chemical reactivity not fully exhibited by its analogs.

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